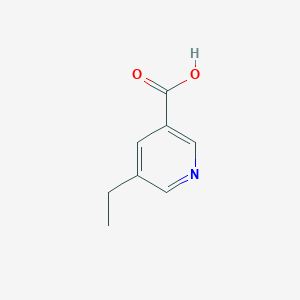

tert-Butyl 2-aminonicotinate

概要

説明

Synthesis Analysis

TBAN can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the use of a tert-butyl nicotinate directing group introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate .Molecular Structure Analysis

The molecular structure of TBAN is complex and involves various chemical interactions. The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

TBAN is involved in various chemical reactions. For instance, it participates in the Zn-catalyzed tert-butyl nicotinate directed amide cleavage . It also plays a role in the transesterification of β-keto esters .Physical And Chemical Properties Analysis

TBAN is a Class 2 hazardous substance with high explosion hazard . It is sensitive to heat, light, and tends to decompose rapidly when in contact with acid, alkali, and metal ions .科学的研究の応用

Asymmetric Synthesis of Amines

tert-Butyl 2-aminonicotinate: is utilized in the asymmetric synthesis of chiral amines, which are significant in the development of bioactive molecules such as amino acids and pharmaceutical agents . The compound serves as a chiral amine reagent, enabling the reliable asymmetric synthesis of a broad range of different amines.

Synthesis of N-Heterocycles

This compound plays a crucial role in the synthesis of N-heterocycles via sulfinimines . These heterocycles, including piperidines, pyrrolidines, and azetidines, are structural motifs in many natural products and therapeutically relevant compounds.

Organic Synthesis

In organic synthesis, tert-Butyl 2-aminonicotinate is involved in reactions such as the Ritter reaction, where it contributes to the conversion of nitriles to N-tert-butyl amides . This process is essential for the creation of various organic compounds.

Chemical Research

The compound is used in chemical research for catalytic amide cleavage, acting as a biomimic of metallo-exopeptidase activity . This application is particularly important for understanding the mechanisms of enzymatic reactions and developing synthetic methodologies.

Industrial Applications

While specific industrial applications of tert-Butyl 2-aminonicotinate are not extensively documented, related compounds are used in the pharmaceutical industry for lyophilization of drugs and as residual solvents in pharmaceuticals . It’s likely that tert-Butyl 2-aminonicotinate could have similar applications due to its chemical properties.

Material Science

In material science, tert-Butyl 2-aminonicotinate and its derivatives may be used in the development of new materials, such as those involved in rubber acceleration and vulcanization processes . The compound’s reactivity and stability make it a candidate for creating advanced materials with specific properties.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tert-Butyl 2-aminonicotinate, also known as tBu nic, is primarily used in the transformation of primary amides . The compound acts as a directing group, facilitating the catalytic amide-to-ester transformation . The primary targets of this compound are primary amides, which are ubiquitous in natural products, agrochemicals, and pharmaceuticals .

Mode of Action

The tBu nic directing group is introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process can be carried out under mild reaction conditions with a weak base . The tBu nic activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation . The Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .

Biochemical Pathways

The tBu nic compound plays a crucial role in the amide-to-ester transformation pathway . This transformation is significant as it allows for the further synthetic transformation of amides, which are one of the most important functional groups in contemporary organic chemistry . The process is biomimetic, mimicking the natural processes developed by proteases to efficiently cleave amides under mild conditions .

Result of Action

The primary result of the action of tert-Butyl 2-aminonicotinate is the transformation of primary amides into esters . This transformation is chemoselective and compatible with challenging reaction partners, such as peptides, sugars, and sterols . This illustrates the synthetic applicability of this two-step amide cleavage method .

Action Environment

The action of tert-Butyl 2-aminonicotinate is influenced by several environmental factors. The introduction of the tBu nic directing group onto primary amides requires a weak base and can be carried out at temperatures of 40-50°C . The subsequent Zn(OAc)2-catalyzed nonsolvolytic alcoholysis occurs under neutral reaction conditions at 40-60°C . These conditions suggest that the compound’s action, efficacy, and stability are influenced by factors such as temperature and pH.

特性

IUPAC Name |

tert-butyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIURPMYMHDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-aminonicotinate | |

CAS RN |

464216-16-8 | |

| Record name | tert-butyl 2-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)